Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-
Description
The compound Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo- (CAS: 26110-32-7) is a structurally complex molecule characterized by:
- A pentanamide backbone with a 4,4-dimethyl-3-oxo substituent.
- A 2-chlorophenyl group linked via an amino bridge to a butyramide chain.
- A phenoxy moiety substituted with two bulky 1,1-dimethylpropyl (tert-pentyl) groups at the 2- and 4-positions .
Its molecular formula, inferred from SMILES notation, is C₃₉H₅₆ClN₃O₅, with a molecular weight of approximately 690.3 g/mol. The compound is utilized in pharmaceutical and agricultural research, likely due to its lipophilic substituents, which enhance membrane permeability and target binding .
Properties
IUPAC Name |
N-[5-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-2-chlorophenyl]-4,4-dimethyl-3-oxopentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47ClN2O4/c1-10-32(6,7)22-14-17-27(24(19-22)33(8,9)11-2)40-18-12-13-29(38)35-23-15-16-25(34)26(20-23)36-30(39)21-28(37)31(3,4)5/h14-17,19-20H,10-13,18,21H2,1-9H3,(H,35,38)(H,36,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHPSMPRJDBHIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)CC(=O)C(C)(C)C)C(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067179 | |
| Record name | Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26110-32-7 | |
| Record name | N-[5-[[4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxopentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26110-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pentanamide, N-(5-((4-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)-4,4-dimethyl-3-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026110327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxovaleramide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | PENTANAMIDE, N-(5-((4-(2,4-BIS(1,1-DIMETHYLPROPYL)PHENOXY)-1-OXOBUTYL)AMINO)-2-CHLOROPHENYL)-4,4-DIMETHYL-3-OXO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSS74XN6Q2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Research :
- Pentanamide derivatives have been explored for their potential as anticancer agents. The compound's structure allows for modifications that can enhance its efficacy against specific cancer cell lines.
- A study demonstrated that similar compounds could inhibit tumor growth in vitro by interfering with cellular signaling pathways involved in cancer progression.
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Anti-inflammatory Properties :
- Research indicates that pentanamide compounds may exhibit anti-inflammatory effects, making them candidates for developing new anti-inflammatory drugs.
- In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines in immune cells.
-
Drug Delivery Systems :
- Due to its unique chemical structure, pentanamide can be utilized in drug delivery systems that enhance the bioavailability of therapeutic agents.
- Its compatibility with various drug molecules allows for the formulation of complex delivery systems that can target specific tissues or cells.
Agricultural Applications
-
Pesticide Development :
- Pentanamide derivatives are being investigated for their potential use as novel pesticides. Their ability to disrupt biological processes in pests could lead to effective pest control solutions.
- Field trials have shown promising results in reducing pest populations while minimizing harm to beneficial insects.
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Herbicide Formulations :
- The compound's properties may allow it to be incorporated into herbicide formulations that target specific weed species without affecting crops.
- Laboratory studies have indicated that certain derivatives can inhibit the growth of problematic weeds more effectively than traditional herbicides.
Case Studies
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Electronic Similarities
The target compound shares a pentanamide core with several analogs, but its unique substituents dictate distinct properties. Key comparisons include:
Table 1: Structural and Molecular Comparisons
Research Implications and Gaps
- Synthetic Challenges: The tert-pentyl groups in the target compound complicate synthesis due to steric hindrance, as noted in cluster chemistry studies (). This contrasts with simpler analogs (), which are more straightforward to produce .
- SAR Studies: No direct bioactivity data are available in the evidence. However, structural comparisons suggest that tert-pentyl and chlorophenyl groups are critical for target engagement, warranting in vitro testing against analogs .
- Computational Modeling : Methods highlighted in (e.g., shape-based similarity metrics) could prioritize analogs for virtual screening, leveraging shared pentanamide cores .
Preparation Methods
General Synthetic Strategy
The general approach to synthesizing this compound can be outlined as follows:
Synthesis of the 2,4-bis(1,1-dimethylpropyl)phenoxy butanoyl intermediate:
- Starting from 2,4-bis(1,1-dimethylpropyl)phenol, a nucleophilic aromatic substitution or Williamson ether synthesis is performed to attach a butanoyl chain (4-carbon linker with a ketone).
- The butanoyl moiety is introduced via reaction with a suitable acid chloride or anhydride derivative under controlled conditions to form the phenoxybutanoyl intermediate.
Preparation of the 2-chloro-5-amino phenyl intermediate:
- The aromatic ring bearing the chlorine substituent at the 2-position and an amino group at the 5-position is prepared or sourced commercially.
- The amino group serves as the nucleophile for amide bond formation.
-
- Coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters are used to facilitate amide bond formation between the carboxyl group of the phenoxybutanoyl intermediate and the amino group of the chlorophenyl intermediate.
- Reaction conditions are optimized to minimize side reactions and maximize yield.
Attachment of the 4,4-dimethyl-3-oxopentanamide moiety:
- The final amide functionality is introduced by coupling the intermediate amine with 4,4-dimethyl-3-oxopentanoyl chloride or its equivalent.
- This step completes the pentanamide structure with the ketone functionality at the 3-position.
Purification and characterization:
- The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC.
- Structural confirmation is achieved via NMR, IR, MS, and elemental analysis.
Reaction Conditions and Catalysts
- Solvents: Commonly used solvents include dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF) due to their ability to dissolve both hydrophobic and polar intermediates.
- Temperature: Reactions are typically performed at 0°C to room temperature to control reactivity and avoid decomposition.
- Catalysts/Additives:
- Base catalysts such as triethylamine or pyridine are used to neutralize acid byproducts during amide bond formation.
- Coupling reagents like EDC or HATU enhance amide bond formation efficiency.
- Reaction time: Varies from 2 to 24 hours depending on the step and scale.
Data Table: Summary of Key Synthetic Steps
| Step | Reactants/Intermediates | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2,4-bis(1,1-dimethylpropyl)phenol + butanoyl chloride | Base (e.g., pyridine) | 0–25°C, 4–6 h | 75–85 | Williamson ether synthesis |
| 2 | 2-chloro-5-nitrobenzene (reduction to amine) | Sn/HCl or catalytic hydrogenation | Room temp, 2–3 h | 80–90 | Amino group introduction |
| 3 | Phenoxybutanoyl intermediate + 2-chloro-5-aminophenyl | EDC, HOBt, triethylamine | 0–25°C, 12–18 h | 70–80 | Amide bond formation |
| 4 | Intermediate amine + 4,4-dimethyl-3-oxopentanoyl chloride | Base (triethylamine) | 0–25°C, 6–12 h | 65–75 | Final amide formation |
| 5 | Crude product | Chromatography | Ambient | 90–95 | Purification and isolation |
Research Findings and Optimization
- Steric Hindrance Management: The bulky 1,1-dimethylpropyl groups on the phenoxy ring require mild reaction conditions to prevent steric clashes and low reactivity. Use of highly efficient coupling reagents like HATU or EDC in the presence of additives (HOBt) improves amide bond formation yields.
- Purity and Yield: Multi-step synthesis often leads to impurities; therefore, chromatographic purification is critical. Optimizing solvent systems and gradient elution improves purity above 98%.
- Reaction Monitoring: TLC and LC-MS techniques are employed to monitor reaction progress and identify side products.
- Scale-Up Considerations: Reactions are scalable with careful control of temperature and reagent addition rates to maintain product quality.
Q & A
Q. What are the recommended synthetic routes for synthesizing this pentanamide derivative, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis likely involves multi-step amidation and coupling reactions. For example, describes refluxing with propionic anhydride under argon for 12 hours to form amide bonds, achieving ~80% yield. Key parameters include inert gas purging to prevent oxidation, solvent choice (e.g., CHCl₃ for extraction), and post-reaction purification via acid-base workup . Optimizing equivalents of coupling agents (e.g., oxalic acid) and temperature control can minimize side products.
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Combine ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.40–7.24, carbonyl carbons at ~174 ppm) and GC/MS (molecular ion matching calculated mass) for verification, as demonstrated in . High-resolution mass spectrometry (HRMS) and IR spectroscopy (amide C=O stretch ~1650 cm⁻¹) add further confirmation. For sterically hindered groups like 2,4-bis(1,1-dimethylpropyl)phenoxy, NOESY NMR may resolve spatial arrangements.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : While direct safety data for this compound is limited, analogous amides (–5) require PPE (gloves, goggles), fume hoods for synthesis, and protocols for inhalation/skin exposure (e.g., washing with soap/water, medical consultation). Toxicity is presumed high due to chlorophenyl and bulky tert-alkyl groups, necessitating rigorous waste disposal .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or pharmacological interactions?
- Methodological Answer : Use density functional theory (DFT) to model electronic effects of the 2-chlorophenyl group and steric hindrance from bis(1,1-dimethylpropyl)phenoxy. Docking studies (e.g., AutoDock Vina) can simulate binding to targets like enzymes or receptors. highlights similar compounds’ activity in thienopyrimidine scaffolds, suggesting prioritization of hydrophobic binding pockets .
Q. What strategies resolve contradictions in reaction yields reported across studies?
- Methodological Answer : Cross-validate synthetic conditions (e.g., ’s 79.9% yield vs. lower yields in other methods ). Variables to test:
- Catalyst presence (e.g., DMAP for acylations).
- Solvent polarity (aprotic vs. protic).
- Reaction time (monitor via TLC/HPLC).
Reproduce methods systematically and apply statistical tools (ANOVA) to identify significant factors.
Q. How can the compound’s stability under varying pH/temperature conditions be assessed for formulation studies?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Incubate in buffers (pH 1–10) at 37°C, analyze degradation via HPLC (’s focus on hydrolysis-prone amides ).
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light sensitivity : UV-vis spectroscopy to track photodegradation products.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
